2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide
Brand Name: Vulcanchem
CAS No.: 502884-57-3
VCID: VC21458978
InChI: InChI=1S/C17H16N2O5S/c1-24-13-8-6-12(7-9-13)10-18-16(20)11-19-17(21)14-4-2-3-5-15(14)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20)
SMILES: COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Molecular Formula: C17H16N2O5S
Molecular Weight: 360.4g/mol

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide

CAS No.: 502884-57-3

Cat. No.: VC21458978

Molecular Formula: C17H16N2O5S

Molecular Weight: 360.4g/mol

* For research use only. Not for human or veterinary use.

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide - 502884-57-3

Specification

CAS No. 502884-57-3
Molecular Formula C17H16N2O5S
Molecular Weight 360.4g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C17H16N2O5S/c1-24-13-8-6-12(7-9-13)10-18-16(20)11-19-17(21)14-4-2-3-5-15(14)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20)
Standard InChI Key XJKGKWIFXLICNG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Introduction

Chemical Properties and Structural Characterization

Molecular Identity and Physical Properties

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide is a well-defined organic compound with specific physical and chemical properties. Table 1 presents the fundamental chemical identifiers and properties of this compound.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
CAS Registry Number502884-57-3
Molecular FormulaC17H16N2O5S
Molecular Weight360.4 g/mol
IUPAC NameN-[(4-methoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Standard InChIInChI=1S/C17H16N2O5S/c1-24-13-8-6-12(7-9-13)10-18-16(20)11-19-17(21)14-4-2-3-5-15(14)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20)
Standard InChIKeyXJKGKWIFXLICNG-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

The compound's structure features a benzisothiazole ring system with a dioxido group on the sulfur atom and an oxo group at position 3. The acetamide moiety connects this heterocyclic system to a 4-methoxybenzyl group. This structural configuration likely influences its physicochemical properties and potential biological activities.

Structural Features and Related Compounds

The target compound belongs to a family of substituted benzisothiazolones, which are characterized by a benzisothiazole scaffold with various functional groups. The chemical structure contains several important functional moieties:

  • 1,2-Benzisothiazol-3-one core structure

  • Dioxido group on the sulfur atom

  • Acetamide linkage

  • 4-Methoxybenzyl substituent

Several structurally related compounds have been identified and studied, including those with different substituents on the benzyl group or variations in the linking moiety (Table 2).

Table 2: Comparison with Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide502884-57-3C17H16N2O5S360.4Reference compound
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide182925-86-6C16H14N2O5S346.4Direct phenyl attachment instead of benzyl
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide503284-78-4C18H18N2O5S374.4Extended ethyl linker between amide and phenyl
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)acetamideNot providedC16H14N2O5S346.4Meta-substituted methoxy on phenyl ring

The structural variations among these compounds may lead to different biological activities and physicochemical properties .

Synthesis Methods and Chemical Reactions

General Synthetic Approaches

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps, beginning with the preparation of the benzisothiazolone core structure followed by functionalization with the acetamide group and attachment of the 4-methoxybenzyl moiety.

Based on synthetic approaches for related compounds, a general synthetic route may involve:

  • Preparation of 1,2-benzisothiazol-3-one

  • Introduction of the dioxido groups on the sulfur atom

  • N-alkylation with a haloacetate

  • Conversion to the acetamide derivative

  • Coupling with 4-methoxybenzylamine

Specific Synthetic Pathways

From the available literature on related compounds, a potential synthetic pathway for 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide can be described as follows:

Step 1: Synthesis of the Benzisothiazolone Core

The preparation of the 1,2-benzisothiazol-3-one core typically begins with thiosalicylic acid, which is treated with thionyl chloride and DMF at elevated temperatures. This reaction forms the basic heterocyclic structure through an intramolecular cyclization process .

Step 2: Formation of N-Substituted Derivative

A key intermediate in the synthesis is methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate, which can be prepared from saccharine sodium and methyl chloroacetate in DMF under heating conditions .

Step 3: Amide Formation

The final step involves the conversion of the ester to an amide through reaction with 4-methoxybenzylamine. This can be achieved under basic conditions or through direct aminolysis of the ester .

These synthetic approaches are supported by reported procedures for structurally related compounds in the literature, suggesting viable pathways for the synthesis of the target compound .

Biological Properties and Applications

Structure-Activity Relationships

The biological activity of benzisothiazolone derivatives is influenced by various structural features:

  • The dioxido groups on the sulfur atom may enhance solubility and binding interactions

  • The acetamide linker can serve as a hydrogen bond donor/acceptor

  • The 4-methoxybenzyl substituent potentially contributes to lipophilicity and receptor interactions

Research on related compounds suggests that modifications to the benzyl substituent or variations in the linking group can significantly alter biological activity profiles. For example, compounds with para-substituted benzyl groups often show different activities compared to those with meta-substituted analogs .

Advanced Research and Future Directions

Current Research Status

Current research on 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide and related compounds focuses on:

  • Refinement of synthetic methodologies to improve yields and purity

  • Exploration of specific biological activities

  • Structure optimization for enhanced potency and selectivity

  • Development of structure-activity relationships

The research on benzisothiazolone derivatives has expanded to include potential applications beyond antimicrobial activities, including enzyme inhibition and other therapeutic targets .

Future Research Directions

Future research on this compound may explore:

  • Detailed mechanistic studies of its biological activities

  • Development of more efficient synthetic routes

  • Investigation of specific protein-ligand interactions

  • Exploration of novel therapeutic applications

  • Computational studies to predict additional biological targets

The continuous exploration of benzisothiazolone derivatives suggests that compounds like 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide will remain relevant in medicinal chemistry research.

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